Biochemical c-Met Kinase Inhibition: KRC-00509 vs. KRC-00715 vs. Crizotinib in HTRF Enzymatic Assay
In a head-to-head biochemical comparison using the same HTRF (Homogeneous Time-Resolved Fluorescence) c-Met kinase assay with recombinant c-Met kinase domain, KRC-00509 demonstrated an IC₅₀ of 6.3 nM, representing 1.43-fold greater potency than its direct structural analog KRC-00715 (IC₅₀ = 9.0 nM) [1]. The clinical c-Met/ALK inhibitor crizotinib tested in the identical assay showed an IC₅₀ of 2.2 nM, indicating that KRC-00509 is 2.86-fold less potent than crizotinib at the enzymatic level but achieves superior cellular selectivity (see Evidence Items 2 and 4) [1].
| Evidence Dimension | c-Met kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 nM |
| Comparator Or Baseline | KRC-00715: IC₅₀ = 9.0 nM; Crizotinib: IC₅₀ = 2.2 nM |
| Quantified Difference | KRC-00509 is 1.43-fold more potent than KRC-00715; 2.86-fold less potent than crizotinib |
| Conditions | HTRF c-Met kinase assay using recombinant kinase domain of c-Met; 40 min incubation at room temperature; MgATP initiation |
Why This Matters
This direct comparison establishes KRC-00509 as the most potent triazolopyrazine scaffold compound in the series, making it the preferred choice when maximal biochemical c-Met inhibition is required in cell-free assays.
- [1] Park CH, Cho SY, Ha JD, Jung H, Kim HR, Lee CO, Jang IY, Chae CH, Lee HK, Choi SU. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. BMC Cancer. 2016;16:35. DOI: 10.1186/s12885-016-2058-y. PMID: 26801760. (Table 1; Results section: 'The IC50s of KRC-00509 and KRC-00715 were 6.3 nM and 9.0 nM, respectively...Crizotinib...had IC50 value of 2.2 nM.' – lines 175-183) View Source
